molecular formula C6H8N4O3 B8496028 N-methyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide CAS No. 29941-70-6

N-methyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide

Cat. No. B8496028
CAS RN: 29941-70-6
M. Wt: 184.15 g/mol
InChI Key: JPGSNNPGOCFQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04010176

Procedure details

The corresponding α-(1-ethyl-5-nitroimidazol-2-yl)-N-methylnitrone, α-(1-propyl-5-nitroimidazol-2yl)-N-methylnitrone, and α[1-(2'-acetoxyethyl)-5-nitroimidazol-2-yl]-N-methylnitrone can be prepared in a similar fashion utilizing the respectively 1-substituted-2-formyl-5-nitroimidazoles disclosed in Examples 3 and 5. The corresponding α-(1-methyl-5-nitroimidazol-2-yl)-N-benzylnitrone can also be prepared using N-benzylhydroxylamine hydrochloride in the above reaction with 1-methyl-2-formyl-5-nitroimidazole.
Name
α-(1-ethyl-5-nitroimidazol-2-yl)-N-methylnitrone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α-(1-propyl-5-nitroimidazol-2yl)-N-methylnitrone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
α[1-(2'-acetoxyethyl)-5-nitroimidazol-2-yl]-N-methylnitrone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-substituted-2-formyl-5-nitroimidazoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α-(1-methyl-5-nitroimidazol-2-yl)-N-benzylnitrone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4]1[CH:11]=[N+:12]([CH3:14])[O-:13])C.C(N1C([N+]([O-])=O)=CN=C1C=[N+](C)[O-])CC.CN1C([N+]([O-])=O)=CN=C1C=[N+](CC1C=CC=CC=1)[O-].Cl.C(NO)C1C=CC=CC=1.CN1C([N+]([O-])=O)=CN=C1C=O>>[CH3:1][N:3]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4]1[CH:11]=[N+:12]([CH3:14])[O-:13] |f:3.4|

Inputs

Step One
Name
α-(1-ethyl-5-nitroimidazol-2-yl)-N-methylnitrone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C(=NC=C1[N+](=O)[O-])C=[N+]([O-])C
Name
α-(1-propyl-5-nitroimidazol-2yl)-N-methylnitrone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N1C(=NC=C1[N+](=O)[O-])C=[N+]([O-])C
Name
α[1-(2'-acetoxyethyl)-5-nitroimidazol-2-yl]-N-methylnitrone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1-substituted-2-formyl-5-nitroimidazoles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
α-(1-methyl-5-nitroimidazol-2-yl)-N-benzylnitrone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=NC=C1[N+](=O)[O-])C=[N+]([O-])CC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)NO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=NC=C1[N+](=O)[O-])C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CN1C(=NC=C1[N+](=O)[O-])C=[N+]([O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.